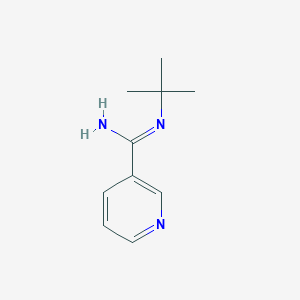
3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- is an organic compound with the molecular formula C10H18O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of heptanone, featuring an acetyloxy group and a methyl group at specific positions on the heptanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- can be achieved through several synthetic routes. One common method involves the esterification of 3-heptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The compound’s chiral nature also allows it to interact selectively with chiral biomolecules, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Heptanone: A simpler ketone without the acetyloxy and methyl groups.
2-Heptanone: A positional isomer with the ketone group at a different position.
6-Heptanone: Another positional isomer with the ketone group at the sixth carbon.
Uniqueness
3-Heptanone, 6-(acetyloxy)-2-methyl-, (6R)- is unique due to its specific functional groups and chiral center, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
820247-69-6 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
[(2R)-6-methyl-5-oxoheptan-2-yl] acetate |
InChI |
InChI=1S/C10H18O3/c1-7(2)10(12)6-5-8(3)13-9(4)11/h7-8H,5-6H2,1-4H3/t8-/m1/s1 |
Clé InChI |
FINXNOYBTCOHKC-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CCC(=O)C(C)C)OC(=O)C |
SMILES canonique |
CC(C)C(=O)CCC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



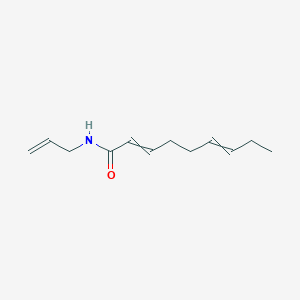
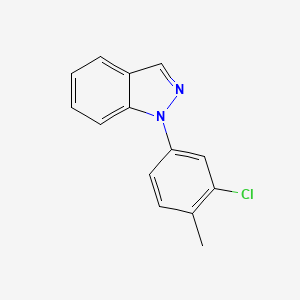
![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)
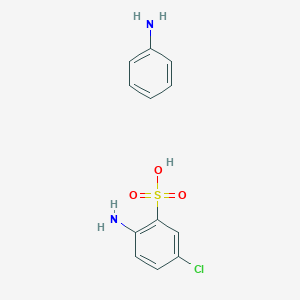
![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
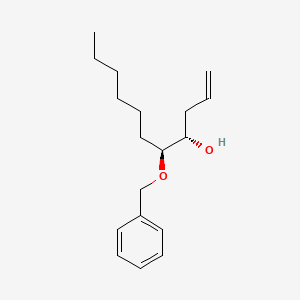
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)



![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)
